molecular formula C₄₀H₇₉NO₃ B1140424 C22 Ceramide CAS No. 869501-30-4

C22 Ceramide

Cat. No.: B1140424
CAS No.: 869501-30-4
M. Wt: 622.06
Attention: For research use only. Not for human or veterinary use.
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Description

C22-Ceramide, also known as N-Behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid. Ceramides are a class of sphingolipids that play crucial roles in cellular processes, including cell differentiation, proliferation, and apoptosis. C22-Ceramide is characterized by its long acyl chain, which consists of 22 carbon atoms. This compound is involved in various biological functions and has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .

Mechanism of Action

Target of Action

C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . This compound is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .

Mode of Action

This compound interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .

Biochemical Pathways

This compound plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including this compound, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: C22-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Ceramide-1-phosphate
  • Dihydroceramide
  • Sphingomyelin

Scientific Research Applications

Metabolic Health and Cardiovascular Disease

Recent studies have highlighted the role of ceramides, particularly C22 ceramide, in metabolic health and cardiovascular disease. Elevated levels of ceramides are associated with increased insulin resistance and cardiovascular risks. However, specific very-long-chain ceramides like C22 have been linked to a reduced incidence of coronary heart disease and all-cause mortality.

Case Study: Framingham Heart Study

  • Objective : To investigate the genetic architecture of circulating ceramides.
  • Findings : Increased plasma concentrations of this compound were associated with a decreased risk of coronary heart disease and heart failure. For each 3-unit increase in plasma C22 levels, the relative risks for coronary heart disease, heart failure, and all-cause mortality were significantly lower (0.79, 0.75, and 0.78 respectively) after adjusting for traditional cardiovascular risk factors .

Dermatological Applications

This compound plays a crucial role in skin barrier function and hydration. It is a key component of the stratum corneum lipid matrix, which is essential for maintaining skin integrity.

Research Findings

  • Studies have shown that topical application of this compound can improve skin barrier properties by enhancing the lipid composition of the stratum corneum. This results in better hydration and protection against environmental stressors .
  • Clinical Implications : Products containing this compound are being developed for treating dry skin conditions and enhancing overall skin health.

Cellular Signaling and Apoptosis

This compound is involved in various cellular signaling pathways, particularly those related to apoptosis (programmed cell death). It acts as a second messenger in signaling cascades that regulate cell survival and death.

Mechanistic Insights

  • This compound has been shown to permeabilize mitochondrial membranes during apoptosis, facilitating the release of pro-apoptotic factors . This property makes it a target for cancer research where modulation of apoptosis is critical for therapeutic interventions.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in regulating stress responses in neuronal cells.

Case Study: Neuroprotection Mechanism

  • In models of neurodegeneration, this compound has been shown to activate protective pathways that enhance cellular resilience against stressors . This suggests potential applications in treating neurodegenerative diseases.

Summary Table of Applications

Application AreaKey Findings/ImplicationsReferences
Metabolic HealthLinked to reduced risk of coronary heart disease
DermatologyImproves skin barrier function; enhances hydration
Cellular SignalingInvolved in apoptosis; potential cancer therapy target
NeuroprotectionMay enhance resilience against neurodegeneration

Comparison with Similar Compounds

  • C16-Ceramide
  • C18-Ceramide
  • C24-Ceramide

Biological Activity

C22 ceramide, a member of the sphingolipid family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and cellular metabolism. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, clinical implications, and relevant research findings.

Overview of Ceramides

Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound (C22:0) specifically is synthesized by ceramide synthases that utilize acyl-CoA substrates of varying chain lengths.

Synthesis and Metabolism:
this compound is primarily synthesized by ceramide synthases 2 and 3 (CERS2 and CERS3), which are responsible for creating very-long-chain ceramides. These enzymes play a pivotal role in maintaining sphingolipid homeostasis within cells. The synthesis occurs via both de novo pathways and salvage pathways, where sphingolipids are recycled from sphingosine .

Role in Cellular Functions:
this compound is implicated in several cellular functions:

  • Apoptosis: It acts as a pro-apoptotic signal, promoting programmed cell death in response to stressors.
  • Inflammation: Elevated levels of ceramides can trigger inflammatory responses, linking them to various chronic diseases .
  • Metabolic Regulation: this compound influences insulin signaling pathways, with high levels being associated with insulin resistance and metabolic disorders .

Clinical Implications

Recent studies have highlighted the significance of this compound in cardiovascular health and metabolic diseases:

  • Cardiovascular Disease (CVD): Elevated plasma levels of this compound have been linked to increased risks of coronary heart disease (CHD) and heart failure. For instance, a study indicated that higher plasma concentrations of specific very-long-chain ceramides were associated with a decreased risk of CHD and heart failure .
  • Type 2 Diabetes (T2D): Research has shown that certain ceramides, including C22:0, correlate with T2D risk. In one study, elevated levels were associated with higher odds of developing T2D in a cohort study involving diverse populations .

Case Studies and Data Tables

  • Genome-Wide Association Studies (GWAS):
    A GWAS identified significant single nucleotide polymorphisms (SNPs) associated with plasma concentrations of C22:0 ceramide. Notably:
    • SNP rs4814175 was associated with a 3% decrease in plasma C22:0 levels (p = 2.83E-11).
    • These findings suggest genetic factors influencing ceramide metabolism may have implications for cardiovascular health .
SNPAssociation with C22:0 Levelsp-value
rs4814175-3%2.83E-11
rs168622-10%9.94E-09
  • Clinical Observations:
    A cohort study demonstrated that patients with higher baseline levels of plasma this compound had lower incidences of cardiovascular events over a follow-up period .
  • Metabolic Studies:
    Experimental models showed that reduced activity of CERS2 led to diminished levels of long-chain ceramides, including C22:0, affecting liver function and overall lipid metabolism .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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